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Compound of Interest

Compound Name: Ivermectin Impurity H

Cat. No.: B601522 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ivermectin, a broad-spectrum anti-parasitic agent, is a semi-synthetic derivative of avermectin

B1, a macrocyclic lactone produced by the fermentation of Streptomyces avermitilis. As with

any pharmaceutical compound, the identification and characterization of impurities are critical

for ensuring its safety and efficacy. Ivermectin Impurity H, identified as the monosaccharide

derivative of Ivermectin B1a, is a potential process-related impurity or degradation product. Its

formal chemical name is 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-

demethyl-22,23-dihydroavermectin A1a, with the molecular formula C₄₁H₆₂O₁₁ and a CAS

number of 71837-27-9.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the

unambiguous structural elucidation and quantification of active pharmaceutical ingredients

(APIs) and their impurities. This document provides detailed application notes and protocols for

the characterization of Ivermectin Impurity H using NMR spectroscopy.
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Due to the absence of publicly available, experimentally determined NMR data specifically for

Ivermectin Impurity H, the following tables present predicted ¹H and ¹³C NMR chemical shifts.

These predictions are based on the known NMR assignments of the parent compound,

Ivermectin B1a, and the structural difference, which is the absence of the terminal oleandrose

sugar unit at the 4' position. The signals corresponding to the remaining sugar moiety and the

aglycone are expected to be largely unperturbed, while the signals for the oleandrose unit

attached at the 13-position will show minor shifts due to the change in the neighboring group.

Table 1: Predicted ¹H NMR Chemical Shifts for Ivermectin Impurity H in CDCl₃

Assignment
Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-1' ~4.7 d ~3.5

H-2' ~3.5 m

H-3' ~3.1 m

H-4' ~3.9 m

H-5' ~3.4 m

H-6' (CH₃) ~1.2 d ~6.2

OCH₃ (C3') ~3.5 s

... ... ... ...

Aglycone Protons
(Similar to Ivermectin

B1a)

Table 2: Predicted ¹³C NMR Chemical Shifts for Ivermectin Impurity H in CDCl₃
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Assignment Predicted Chemical Shift (ppm)

C-1' ~98

C-2' ~70

C-3' ~78

C-4' ~72

C-5' ~70

C-6' (CH₃) ~18

OCH₃ (C3') ~58

... ...

Aglycone Carbons (Similar to Ivermectin B1a)

Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis

Standard Preparation:

Accurately weigh approximately 10 mg of the Ivermectin Impurity H reference standard

into a clean, dry NMR tube.

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) with 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.

Test Sample Preparation:

Accurately weigh a suitable amount of the ivermectin drug substance or product to be

tested for impurities into a vial.

Dissolve the sample in a known volume of a suitable solvent (e.g., methanol or

acetonitrile).
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If necessary, perform a solid-phase extraction (SPE) or liquid-liquid extraction to

concentrate the impurities.

Evaporate the solvent under a stream of nitrogen.

Re-dissolve the residue in approximately 0.7 mL of CDCl₃ with 0.03% v/v TMS and

transfer to an NMR tube.

Protocol 2: ¹H NMR Data Acquisition
Instrument: 500 MHz (or higher) NMR spectrometer.

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: Standard single-pulse (zg30 or similar).

Acquisition Parameters:

Spectral Width: 16 ppm

Number of Scans: 16 to 64 (depending on sample concentration)

Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis)

Acquisition Time: ~4 seconds

Processing:

Apply a line broadening of 0.3 Hz.

Perform Fourier transformation.

Phase and baseline correct the spectrum.

Reference the spectrum to the TMS signal at 0.00 ppm.

Protocol 3: ¹³C NMR Data Acquisition
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Instrument: 125 MHz (or higher) NMR spectrometer.

Solvent: CDCl₃

Temperature: 298 K

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Acquisition Parameters:

Spectral Width: 240 ppm

Number of Scans: 1024 or more (due to the lower sensitivity of ¹³C)

Relaxation Delay (d1): 2 seconds

Processing:

Apply a line broadening of 1.0 Hz.

Perform Fourier transformation.

Phase and baseline correct the spectrum.

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Protocol 4: 2D NMR (COSY, HSQC, HMBC) for Structural
Confirmation
For unambiguous assignment of the proton and carbon signals of Impurity H, a suite of 2D

NMR experiments should be performed on a concentrated sample.

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-

carbon correlations.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-

carbon correlations, which is crucial for connecting different spin systems and confirming the

overall structure.

Standard instrument parameters for these experiments should be utilized, with optimization of

mixing times and delays as needed based on the specific spectrometer and sample.
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Experimental Workflow for Ivermectin Impurity H Characterization
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Caption: Experimental Workflow for Ivermectin Impurity H Characterization.
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Degradation Pathway of Ivermectin to Impurity H

Ivermectin (Disaccharide)

Ivermectin Impurity H (Monosaccharide)

Acidic Hydrolysis
(- Oleandrose)
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Caption: Degradation Pathway of Ivermectin to Impurity H.

Discussion
The provided protocols outline a comprehensive approach for the identification and

characterization of Ivermectin Impurity H using NMR spectroscopy. The one-dimensional ¹H

and ¹³C NMR spectra will provide the initial fingerprint of the impurity, while the two-dimensional

NMR experiments are essential for the complete and unambiguous assignment of all proton

and carbon signals, thus confirming the structure.

Quantitative NMR (qNMR) can also be employed to determine the concentration of Impurity H

in a sample. This is achieved by comparing the integral of a well-resolved signal of Impurity H

with the integral of a known amount of an internal standard. For accurate quantification, it is

crucial to ensure that the relaxation delays (d1) are sufficiently long to allow for complete

relaxation of all relevant nuclei.
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The formation of Ivermectin Impurity H is primarily associated with the acidic hydrolysis of the

parent ivermectin molecule.[1][2] This involves the cleavage of the glycosidic bond of the

terminal oleandrose sugar. Further hydrolysis can lead to the formation of the ivermectin

aglycone. Therefore, monitoring for the presence of Impurity H is important in stability studies

of ivermectin, particularly in acidic conditions.

Conclusion
NMR spectroscopy is an indispensable tool for the definitive characterization of Ivermectin
Impurity H. The detailed protocols and predicted data presented in this application note

provide a robust framework for researchers, scientists, and drug development professionals to

effectively identify, quantify, and understand the significance of this impurity in ivermectin-

related materials. The use of 2D NMR techniques is highly recommended for unequivocal

structural confirmation.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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